12-Aminododeca-4,8-dienoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
70994-18-2 |
|---|---|
Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
(4E,8E)-12-aminododeca-4,8-dienoic acid |
InChI |
InChI=1S/C12H21NO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h3-6H,1-2,7-11,13H2,(H,14,15)/b5-3+,6-4+ |
InChI Key |
DBYBTIHLLFVDFH-GGWOSOGESA-N |
Isomeric SMILES |
C(C/C=C/CC/C=C/CCC(=O)O)CN |
Canonical SMILES |
C(CC=CCCC=CCCC(=O)O)CN |
Origin of Product |
United States |
Synthetic Strategies for 12 Aminododeca 4,8 Dienoic Acid and Its Analogues
Chemo-selective and Stereoselective Synthesis Methodologies
The chemical synthesis of 12-aminododeca-4,8-dienoic acid and its analogues is a multifaceted challenge that necessitates precise control over the formation of carbon-carbon bonds and the geometry of the double bonds.
Total Synthesis Approaches and Reaction Pathways
Another established method for constructing dienoic acid frameworks is the Wittig reaction. The stereoselective synthesis of trienoic acids has been accomplished through a stereoselective Wittig reaction between an aldehyde and a triphenylphosphonium salt, followed by stereocontrolled reduction of a triple bond. nih.gov This sequence allows for the precise installation of the double bonds with the desired geometry.
A plausible synthetic route to this compound could, therefore, involve the coupling of two key fragments: one containing the protected amino terminus and a double bond, and another containing the carboxylic acid terminus and the second double bond. The stereochemistry of the double bonds would be a critical consideration at each step.
A hypothetical retrosynthetic analysis might break the molecule down into simpler, more readily available starting materials. This could involve disconnecting the carbon chain at strategic points, for example, via a cross-coupling reaction or by building the chain sequentially and introducing the functional groups at the appropriate stages.
Synthesis via Functional Group Interconversions
Functional group interconversions (FGIs) are fundamental to organic synthesis, allowing for the transformation of one functional group into another. fiveable.mesolubilityofthings.comimperial.ac.uk In the context of synthesizing this compound, FGIs would be crucial for introducing the terminal amino and carboxylic acid groups and for manipulating protecting groups throughout the synthesis.
For instance, a common strategy involves synthesizing a precursor molecule with functional groups that are more stable or less reactive under certain reaction conditions, and then converting them to the desired groups at a later stage. An alcohol, for example, can be converted to a good leaving group like a tosylate or a halide, which can then be displaced by a nitrogen nucleophile (like an azide (B81097) followed by reduction) to introduce the amino group. vanderbilt.edu Similarly, a terminal alkyne or an aldehyde can be oxidized to a carboxylic acid. vanderbilt.edu
The synthesis of ω-amino carboxylic acids from unsaturated fatty acid derivatives has been demonstrated through a process involving ozonolysis followed by reductive amination. google.com This method cleaves a carbon-carbon double bond to form aldehydes, which are then converted to amines in the presence of ammonia (B1221849) and a reducing agent. google.com While this specific patent applies to the synthesis of ω-amino acids from a single double bond, the principle could be adapted for a precursor to this compound.
| Functional Group Interconversion | Reagents/Conditions | Purpose in Synthesis |
| Alcohol to Amine | 1. TsCl, pyridine; 2. NaN3; 3. H2, Pd/C | Introduction of the terminal amino group |
| Aldehyde to Carboxylic Acid | Jones reagent (CrO3/H2SO4) | Formation of the carboxylic acid terminus |
| Alkyne to Z-Alkene | H2, Lindlar's catalyst | Stereoselective formation of a cis-double bond |
| Ester to Carboxylic Acid | LiOH, H2O/THF | Deprotection of the carboxylic acid |
Stereochemical Control in Double Bond Formation
Controlling the stereochemistry of the double bonds at the C4 and C8 positions is paramount for the synthesis of a specific isomer of this compound. Several strategies are available to achieve high stereoselectivity in the formation of dienes. numberanalytics.comnih.gov
Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful tools for creating carbon-carbon bonds with defined stereochemistry, provided that the stereochemistry of the starting vinyl halides or vinyl organometallics is controlled. nih.gov Olefin metathesis is another modern technique that can be employed to form double bonds with high stereoselectivity.
The Wittig reaction and its modifications, like the Horner-Wadsworth-Emmons reaction, are classic methods for alkene synthesis. The stereochemical outcome of these reactions can often be influenced by the choice of reagents and reaction conditions. For example, the use of unstabilized ylides in the Wittig reaction typically leads to Z-alkenes, while stabilized ylides favor the formation of E-alkenes.
For non-conjugated dienes like that in this compound, the double bonds are often introduced sequentially. The stereochemistry of each double bond is controlled independently during the construction of the carbon skeleton.
| Reaction Type | Key Features for Stereocontrol | Typical Outcome |
| Wittig Reaction (unstabilized ylide) | Kinetic control | Z-alkene |
| Horner-Wadsworth-Emmons Reaction | Thermodynamic control with certain phosphonates | E-alkene |
| Suzuki Coupling | Retention of stereochemistry of vinyl partners | Stereospecific |
| Lindlar Hydrogenation | Syn-addition of hydrogen to an alkyne | Z-alkene |
Biosynthetic and Biocatalytic Pathways
Nature's synthetic machinery, comprised of enzymes, offers highly selective and environmentally benign routes to complex molecules. The exploration of biosynthetic and biocatalytic pathways for the production of this compound is an emerging area of research.
Enzymatic Routes for Omega-Amino Fatty Acids
The biosynthesis of fatty acids and amino acids are fundamental metabolic processes in most organisms. nih.govwikipedia.orglibretexts.org While the direct biosynthesis of a molecule like this compound is not a commonly known pathway, enzymes from various metabolic routes could be harnessed for its production.
Enzymes such as transaminases (or aminotransferases) are key in the synthesis of amino acids by transferring an amino group from a donor molecule to a keto acid. nih.govoup.comresearchgate.net It is conceivable that a keto-dienoic acid precursor could be aminated by a specific transaminase to yield the desired amino acid. Protein engineering could be employed to tailor the substrate specificity of existing transaminases to accept such a precursor. nih.gov
The biosynthesis of unsaturated fatty acids involves a series of desaturase and elongase enzymes that introduce double bonds and extend the carbon chain. nih.govpnas.orgnih.gov A potential biosynthetic route could involve the modification of a fatty acid precursor by a desaturase to introduce the double bonds, followed by the action of other enzymes to introduce the terminal amino group.
Microbial Production and Biotransformation Studies
Microorganisms are increasingly being used as cellular factories for the production of valuable chemicals. wikipedia.orgnih.govresearchgate.net The engineering of microbial metabolic pathways offers a promising avenue for the sustainable production of this compound. nih.govfrontiersin.org
By introducing and optimizing the expression of genes encoding for specific enzymes, a microorganism such as E. coli or Saccharomyces cerevisiae could be engineered to produce the target molecule from simple carbon sources like glucose. frontiersin.org This would likely involve a multi-step pathway combining elements of fatty acid synthesis, desaturation, and amino acid metabolism.
Chemical Reactivity and Derivatization of 12 Aminododeca 4,8 Dienoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) in 12-aminododeca-4,8-dienoic acid is a key site for a variety of chemical modifications, allowing for the formation of esters, amides, and other derivatives. These reactions are fundamental to its use as a monomer and a linker molecule.
Typical reactions involving the carboxylic acid moiety include:
Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted into an ester. This reaction is often driven to completion by removing the water formed during the reaction.
Amide Formation: The carboxylic acid can react with a primary or secondary amine to form an amide bond. This reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid.
Reduction to an Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Conversion to Acid Chloride: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a more reactive acid chloride, which is a versatile intermediate for the synthesis of esters and amides.
Table 1: Illustrative Reactions of the Carboxylic Acid Moiety
| Reaction Type | Reactants | Product | Conditions |
| Esterification | This compound, Ethanol | Ethyl 12-aminododeca-4,8-dienoate | Acid catalyst (e.g., H₂SO₄), Heat |
| Amide Formation | This compound, Benzylamine | N-Benzyl-12-aminododeca-4,8-dienamide | DCC, Room temperature |
| Reduction | This compound | 12-Amino-dodeca-4,8-dien-1-ol | 1. LiAlH₄, THF 2. H₃O⁺ |
| Acid Chloride Formation | This compound | 12-Aminododeca-4,8-dienoyl chloride | SOCl₂, Reflux |
Transformations at the Amino Functional Group
The primary amino group (-NH₂) of this compound is a nucleophilic center that can undergo a wide array of transformations. These reactions are crucial for incorporating this molecule into larger structures and for its use in bioconjugation.
Common derivatizations of the amino group include:
Acylation: The amino group readily reacts with acyl chlorides or acid anhydrides to form amides. This is a common method for protecting the amino group or for linking it to other molecules.
Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines.
Schiff Base Formation: The amino group can condense with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to stable secondary amines.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates yields ureas and thioureas, respectively. These derivatives have applications in medicinal chemistry and materials science.
Table 2: Representative Transformations of the Amino Functional Group
| Reaction Type | Reactants | Product | Conditions |
| Acylation | This compound, Acetyl chloride | 12-(Acetylamino)dodeca-4,8-dienoic acid | Base (e.g., Triethylamine), CH₂Cl₂ |
| Reductive Amination | This compound, Benzaldehyde | 12-(Benzylamino)dodeca-4,8-dienoic acid | NaBH₃CN, Methanol (B129727) |
| Urea Formation | This compound, Phenyl isocyanate | 12-(3-Phenylureido)dodeca-4,8-dienoic acid | Inert solvent (e.g., THF) |
| Sulfonamide Formation | This compound, p-Toluenesulfonyl chloride | 12-(p-Toluenesulfonamido)dodeca-4,8-dienoic acid | Base (e.g., Pyridine) |
Reactivity of the Non-Conjugated Diene System
The two double bonds at the C4 and C8 positions are non-conjugated, which dictates their reactivity. They can undergo reactions independently or, in some cases, in a concerted manner, leading to polymerization, cyclization, or functional group transformations.
The diene functionality allows this compound and its derivatives to act as monomers in polymerization reactions. The presence of both a polymerizable unit (the diene) and reactive functional groups (amine and carboxylic acid) makes it a candidate for the synthesis of functional polymers. For instance, the saturated analogue, 12-aminododecanoic acid, is a monomer for Nylon-12. prepchem.comgoogle.com The unsaturated nature of this compound offers the potential for creating cross-linked or further functionalizable polyamides. The polymerization can be initiated by various methods, including radical, cationic, or coordination polymerization, depending on the desired polymer architecture and properties. nih.gov
The presence of two double bonds within the same molecule opens up the possibility of intramolecular cyclization reactions. nih.gov Depending on the reaction conditions and catalysts used, various cyclic structures can be formed. For example, acid-catalyzed cyclization of long-chain dienoic acids can lead to the formation of lactones or carbocyclic rings. frontiersin.orgresearchgate.net These reactions are often stereoselective and can be a powerful tool for the synthesis of complex cyclic molecules. While specific studies on this compound are limited, analogies with other dienoic systems suggest that it could be a substrate for such transformations.
The double bonds are susceptible to oxidation and hydrogenation.
Oxidation: Oxidative cleavage of the double bonds, for example, by ozonolysis or permanganate (B83412) oxidation, would lead to the formation of shorter-chain dicarboxylic acids and other fragments. This can be a useful synthetic strategy for producing smaller, functionalized molecules. Epoxidation of the double bonds with peroxy acids would yield diepoxides, which are versatile intermediates for further reactions. The oxidation of long-chain fatty acids to their corresponding dicarboxylic acids has been demonstrated in biological systems. nih.gov
Hydrogenation: Catalytic hydrogenation of the diene system can be performed to yield the corresponding saturated amino acid, 12-aminododecanoic acid. prepchem.comgoogle.com This reaction is typically carried out using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. prepchem.com Partial hydrogenation to a mono-unsaturated amino acid is also a possibility under controlled conditions. The hydrogenation of unsaturated fatty acids is a well-established industrial process. pressbooks.pub
Table 3: Potential Reactions of the Diene System
| Reaction Type | Reactants | Potential Product(s) | Reagents/Conditions |
| Full Hydrogenation | This compound | 12-Aminododecanoic acid | H₂, Pd/C or PtO₂ |
| Epoxidation | This compound | 12-Amino-4,5:8,9-diepoxydodecanoic acid | m-CPBA, CH₂Cl₂ |
| Ozonolysis (Reductive workup) | This compound | Mixture of aldehydes and carboxylic acids | 1. O₃, CH₂Cl₂ 2. Zn, H₂O or (CH₃)₂S |
Conjugation and Linker Chemistry for Bioconjugates
The bifunctional nature of this compound makes it an attractive candidate for use as a linker in bioconjugation. The carboxylic acid and amino groups provide handles for attachment to biomolecules such as proteins, peptides, or nucleic acids, while the long, flexible, and unsaturated carbon chain can act as a spacer. nih.govmiami.edu
Strategies for its use in bioconjugation could involve:
Activating the carboxylic acid group to react with amine residues (e.g., lysine) on a protein.
Modifying the amino group to make it reactive towards other functional groups on a biomolecule, for instance, by converting it into a maleimide (B117702) group to react with thiols (cysteine residues).
Utilizing the double bonds for "click chemistry" type reactions after suitable functionalization. For example, the double bonds could potentially be converted to azides or alkynes for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions. nih.gov
The unsaturated chain can also influence the properties of the resulting bioconjugate, such as its solubility and interaction with cell membranes. The use of fatty acids and their derivatives in bioconjugation is an active area of research for applications like targeted drug delivery and the development of diagnostic tools. nih.govmiami.edunih.gov
Advanced Analytical Characterization in Research Contexts
Spectroscopic Methodologies for Structural Elucidation (Beyond Basic Identification)
Spectroscopic techniques are fundamental for confirming the intricate structure of 12-Aminododeca-4,8-dienoic acid, moving beyond simple identification to provide detailed information about its covalent bonding and atomic arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the complete structural assignment of organic molecules. For this compound, both ¹H and ¹³C NMR would be indispensable.
¹H NMR: The proton NMR spectrum would provide information on the electronic environment of every hydrogen atom. Key expected signals include those for vinylic protons (-CH=CH-) in the range of 5.3-5.5 ppm, with the precise shift and coupling constants revealing the E/Z (trans/cis) geometry of the double bonds. nih.gov Protons on carbons adjacent to the double bonds (allylic protons) would appear around 2.0-2.8 ppm. inflibnet.ac.in The methylene (B1212753) protons adjacent to the carboxylic acid (α-CH₂) and the terminal amino group (-CH₂-NH₂) would be deshielded, appearing around 2.2-2.5 ppm and 2.7-3.0 ppm, respectively. The remaining aliphatic methylene protons in the carbon chain would produce overlapping signals in the 1.2-1.6 ppm region. libretexts.org
¹³C NMR: The carbon NMR spectrum complements the proton data by identifying each unique carbon atom. The carbonyl carbon of the carboxylic acid would have a characteristic signal in the downfield region of 175-185 ppm. compoundchem.com Carbons of the double bonds (olefinic carbons) would resonate between 120-140 ppm. oregonstate.edu The carbon attached to the amino group and the one adjacent to the carbonyl group would be found around 40-45 ppm and 30-35 ppm, respectively. The other sp³ hybridized carbons of the aliphatic chain would appear in the upfield region of 20-35 ppm. magritek.com
Predicted NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0-12.0 (broad) | 175-185 |
| Olefinic (-CH=CH-) | 5.3-5.5 | 120-140 |
| Allylic (=CH-CH₂-) | 2.0-2.8 | 25-35 |
| α- to COOH (-CH₂-COOH) | 2.2-2.5 | 30-35 |
| α- to NH₂ (-CH₂-NH₂) | 2.7-3.0 | 40-45 |
| Aliphatic (-CH₂-) | 1.2-1.6 | 20-35 |
Note: These are predicted values based on analogous compounds and general principles. Actual values may vary based on solvent and specific stereochemistry.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the zwitterionic nature (formation of -COO⁻ and -NH₃⁺) in the solid state would significantly influence the spectrum. Key absorption bands would confirm the presence of its characteristic groups. nih.gov While FTIR can distinguish between racemic and enantiopure forms of some amino acids due to differences in crystal packing, it generally cannot differentiate enantiomers in solution. thermofisher.com
Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid (O-H) | Stretching | 2500-3300 (very broad) |
| Amine (N-H) | Stretching | 3000-3500 (broad, overlaps with O-H) |
| Alkene (C-H) | Stretching | 3010-3100 |
| Carboxylate (C=O) | Asymmetric Stretching | 1550-1610 |
| Amine (N-H) | Bending (Scissoring) | 1500-1650 |
| Alkene (C=C) | Stretching | 1640-1680 (can be weak) |
Note: The zwitterionic form is assumed for solid-state analysis. In solution, the spectrum will vary with pH.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is essential for separating this compound from reaction byproducts or impurities and for isolating specific stereoisomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary tool for assessing the purity of non-volatile compounds. Due to the amphipathic nature of this compound, several HPLC modes could be employed.
Reversed-Phase (RP-HPLC): This is the most common mode, typically using a C18 stationary phase. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be effective. acs.org For underivatized amino acids, which lack a strong UV chromophore, detection can be challenging. chromatographyonline.com This can be overcome by using universal detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or mass spectrometry. chromatographyonline.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for polar compounds and can provide different selectivity compared to reversed-phase, using a polar stationary phase and a high-organic mobile phase. fishersci.com
Hypothetical HPLC Purity Analysis Methods
| Parameter | Method 1: RP-HPLC | Method 2: HILIC |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | HILIC (e.g., 2.1 x 100 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 20 min | 95% to 50% B over 15 min |
| Detector | CAD, ELSD, or MS | CAD, ELSD, or MS |
Gas Chromatography (GC)
GC offers high resolution but requires the analyte to be volatile and thermally stable. This compound is non-volatile and must be derivatized prior to analysis. A common two-step derivatization involves esterification of the carboxylic acid (e.g., to form a fatty acid methyl ester, FAME) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride). sigmaaldrich.com The resulting derivative can be analyzed on a polar capillary column to separate geometric isomers. nih.govuib.no
Typical GC Method for Derivatized this compound
| Parameter | Condition |
| Derivatization | 1. Esterification (e.g., BF₃/Methanol) 2. Acylation (e.g., TFAA) |
| Column | Polar (e.g., BPX70, Chirasil-Val for chiral analysis) |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | 100°C to 250°C at 5°C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
Mass Spectrometry Applications for Reaction Monitoring and Metabolite Identification
Mass spectrometry (MS), particularly when coupled with chromatography (LC-MS or GC-MS), is a highly sensitive and selective technique for identifying and quantifying molecules.
In the context of this compound, LC-MS would be invaluable for monitoring its synthesis by tracking the appearance of the product's mass-to-charge ratio (m/z) in the reaction mixture. For metabolite identification studies, the high resolution of modern mass spectrometers can determine the elemental composition of unknown related compounds.
Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of a selected parent ion. For protonated this compound ([M+H]⁺, expected m/z ≈ 212.16), characteristic fragmentation patterns for amino acids would be anticipated. nih.govnih.gov
Predicted ESI-MS/MS Fragment Ions for Protonated this compound
| Parent Ion [M+H]⁺ (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Identity |
| ~212.16 | ~194.15 | H₂O (18.01) | Loss of water from carboxylic acid |
| ~212.16 | ~195.13 | NH₃ (17.03) | Loss of ammonia (B1221849) |
| ~212.16 | ~166.15 | HCOOH (46.01) | Loss of formic acid (decarboxylation + H₂) |
| ~194.15 | ~166.15 | CO (28.00) | Subsequent loss of carbon monoxide |
Note: These predictions are based on established fragmentation pathways for α-amino acids. nih.govuni-muenster.de
Advanced Chiral Analysis for Stereoisomeric Purity
This compound possesses two main sources of stereoisomerism: geometric (E/Z or cis/trans) isomerism at the two double bonds, and potentially enantiomeric forms depending on the position of the amino group. If the amino group is at any position other than C-1 or C-12, that carbon becomes a chiral center. The name implies the amino group is at C-12, making the molecule achiral unless one of the double bonds introduces restricted rotation in a way that creates atropisomerism, which is unlikely for this flexible chain. The primary focus of chiral analysis would therefore be the separation of the four possible geometric isomers: (4E,8E), (4E,8Z), (4Z,8E), and (4Z,8Z).
Chiral High-Performance Liquid Chromatography (HPLC)
Direct separation of stereoisomers can be achieved using chiral stationary phases (CSPs).
Direct Method: Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based (e.g., teicoplanin) CSPs are effective for separating enantiomers and sometimes diastereomers of amino acids and their derivatives. sigmaaldrich.comtandfonline.com
Indirect Method: An alternative approach involves derivatizing the amino acid with a chiral reagent, such as Marfey's reagent (FDAA), to create diastereomers that can then be separated on a standard achiral reversed-phase column. nih.gov
Chiral Gas Chromatography (GC)
For GC-based chiral analysis, derivatization is mandatory. After converting the analyte to a volatile derivative, separation is performed on a chiral column.
Direct Method: A commonly used CSP for separating amino acid enantiomers is Chirasil-L-Val. researchgate.netnih.gov This method is highly sensitive, especially when coupled with mass spectrometry, and can resolve complex mixtures of stereoisomers. researchgate.net
Potential Chiral Separation Methodologies
| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Principle |
| Chiral HPLC (Direct) | Macrocyclic Glycopeptide (e.g., Astec CHIROBIOTIC T) | Polar organic or reversed-phase eluents | Enantioselective interactions with CSP |
| Chiral HPLC (Indirect) | Standard C18 | Acetonitrile/Water gradient | Separation of diastereomers formed with a chiral derivatizing agent |
| Chiral GC (Direct) | Chirasil-L-Val | Helium | Enantioselective interactions after derivatization to volatile esters/amides |
Applications in Materials Science and Engineering
Development of Biodegradable Polymeric Materials
The presence of both an amine and a carboxylic acid group in 12-aminododeca-4,8-dienoic acid makes it an ideal candidate for the synthesis of polyamides, a class of polymers known for their excellent mechanical and thermal properties. The incorporation of ester linkages through copolymerization can further enhance biodegradability.
This compound can be polymerized into polyamides through several established mechanisms. One common method is self-condensation, where the amino group of one monomer reacts with the carboxylic acid group of another, forming an amide bond and releasing a molecule of water. This process is typically carried out at elevated temperatures and under vacuum to drive the reaction to completion and achieve high molecular weight polymers.
Alternatively, the monomer can first be converted into its corresponding lactam, a cyclic amide. This lactam can then undergo ring-opening polymerization (ROP), a highly efficient method for producing high molecular weight polyamides. researchgate.netrsc.org Anionic ring-opening polymerization (AROP) is a particularly prevalent technique, often initiated by a strong base and an activator. rsc.org Enzymatic polymerization, utilizing lipases, also presents a green and sustainable route for the ring-opening polymerization of lactams, offering mild reaction conditions and high selectivity. rsc.org
A recent study has also demonstrated the enzymatic synthesis of 12-aminododecenoic acid from linoleic acid using a multi-enzyme cascade, highlighting a potential bio-based route to this valuable monomer. nih.gov
The properties of polymers derived from this compound are intrinsically linked to their molecular architecture. The presence of the long aliphatic chain imparts flexibility and hydrophobicity to the polymer backbone. The amide linkages contribute to interchain hydrogen bonding, which is crucial for establishing good mechanical strength and thermal stability, characteristic of polyamides.
The two double bonds within the polymer chain are key features that can be exploited to tailor the material's properties. These sites of unsaturation can be used for cross-linking reactions, which would transform a thermoplastic material into a thermoset with enhanced rigidity and solvent resistance. Furthermore, these double bonds can serve as handles for chemical modification, allowing for the grafting of other molecules to impart specific functionalities.
The introduction of co-monomers, such as other amino acids or hydroxy acids, can be used to create random or block copolymers with a wide range of properties. For instance, incorporating ester linkages would introduce hydrolytically susceptible points, thereby enhancing the biodegradability of the resulting poly(ester-amide). The ratio and distribution of the different monomer units would allow for fine-tuning of properties such as melting point, glass transition temperature, and degradation rate. The table below illustrates the typical range of thermal and mechanical properties for various biodegradable polymers, providing a comparative context for the potential performance of polyamides derived from this compound.
| Polymer | Melting Temperature (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| Polylactic Acid (PLA) | 150-180 | 20-70 | 2-10 |
| Polycaprolactone (PCL) | 59-64 | 10-50 | 300-1000 |
| Polyamide 4 | ~265 | 28-72 | 80-750 |
| Polyamide 12 | 175-180 | 40-60 | 150-300 |
This table presents general values for comparison; specific properties can vary based on molecular weight, crystallinity, and processing conditions.
Design of Advanced Drug Delivery Systems
The amphiphilic nature of this compound, arising from its hydrophilic head (amino and carboxyl groups) and hydrophobic tail (dodecyl chain), makes it a promising component in the design of sophisticated drug delivery vehicles.
In aqueous environments, molecules of this compound or its polymeric derivatives can self-assemble into core-shell structures such as micelles and nanoparticles. The hydrophobic carbon chains will aggregate to form the core, creating a microenvironment suitable for encapsulating hydrophobic drugs, thereby increasing their solubility and bioavailability. The hydrophilic amino and carboxyl groups will form the outer shell, interfacing with the aqueous medium and providing stability to the carrier system.
The formation of these nanostructures is a spontaneous process that occurs above a certain concentration known as the critical micelle concentration (CMC). The size and drug-loading capacity of these carriers can be controlled by manipulating the chemical structure of the constituent molecules, such as by varying the length of the hydrophobic chain or by copolymerizing with other monomers.
The surface properties of a material are critical for its interaction with biological systems. The amino and carboxylic acid groups of this compound provide reactive sites for the covalent attachment of biomolecules, such as polyethylene (B3416737) glycol (PEG), to the surface of drug delivery systems. This process, known as PEGylation, can shield the nanoparticles from the immune system, prolonging their circulation time in the bloodstream and enhancing their accumulation at the target site.
Furthermore, the surface can be functionalized with targeting ligands, such as antibodies or peptides, that specifically bind to receptors on diseased cells, leading to a more targeted and effective therapy. The inherent biocompatibility of amino acid-based polymers is another significant advantage, as their degradation products are typically non-toxic and can be safely metabolized by the body.
Biosurfactant Research and Environmental Applications
Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. Biosurfactants are surfactants that are produced by living organisms. Due to its amphiphilic structure, this compound and its derivatives have the potential to act as biosurfactants.
These bio-based surfactants are of great interest for a variety of environmental applications. For instance, they can be used in bioremediation to enhance the breakdown of hydrocarbon contaminants in soil and water. By increasing the bioavailability of these hydrophobic pollutants to microorganisms, biosurfactants can accelerate the natural degradation process. Their biodegradability and potentially lower toxicity compared to synthetic surfactants make them an environmentally friendly alternative for applications ranging from household detergents to industrial cleaning. Further research is needed to fully explore the biosurfactant properties and environmental applications of this compound.
The unique molecular structure of this compound, which features a terminal carboxylic acid group, a primary amine group, and two unsaturated double bonds within its twelve-carbon backbone, makes it a promising monomer for the development of advanced polymers and functional materials. These features allow for the creation of materials with tailored properties suitable for a range of applications in coatings, resins, and lubricants.
Coatings and Resins Development
The bifunctionality of this compound, with its amine and carboxylic acid groups, enables it to undergo step-growth polymerization to form polyamides. britannica.comlibretexts.org The presence of double bonds in the polymer backbone provides sites for subsequent cross-linking reactions, a critical process for enhancing the performance of coatings and resins. nih.govyoutube.com
Polyamide Resin Formation:
Through polycondensation, this compound can self-polymerize to form a polyamide resin. This reaction involves the formation of amide linkages between the monomer units, with the elimination of water. The resulting polyamide would possess a unique combination of flexibility, due to the long aliphatic chain, and reactivity, owing to the pendant double bonds.
Cross-Linking for Enhanced Properties:
The unsaturation in the polyamide backbone allows for cross-linking via various mechanisms, such as free-radical polymerization initiated by heat or UV radiation, or through reactions with cross-linking agents. libretexts.orggoogle.com This three-dimensional network structure significantly improves the material's properties, leading to:
Enhanced Mechanical Strength: The formation of a network increases the hardness, tensile strength, and scratch resistance of the coatings. youtube.com
Increased Chemical Resistance: A cross-linked coating provides a more robust barrier against solvents and other chemicals. youtube.com
The development of bio-based monomers like this compound is of significant interest for producing more sustainable coating and resin systems, reducing the reliance on petrochemical feedstocks. nih.gov
Table 1: Potential Properties of Polyamide Resins from Unsaturated Amino Acids
| Property | Uncross-linked Polyamide | Cross-linked Polyamide |
| Glass Transition Temperature (Tg) | Low to Moderate | High |
| Mechanical Strength | Flexible, Moderate | Hard, High |
| Solvent Resistance | Swells in Polar Solvents | Excellent |
| Scratch Resistance | Moderate | High |
This table presents hypothetical data based on the expected effects of cross-linking on polyamide resins derived from unsaturated amino acids.
Lubricants Development
Long-chain fatty acids and their derivatives are known to be effective boundary lubricants and friction modifiers. researchgate.net The chemical structure of this compound, with its long hydrocarbon chain and polar functional groups, suggests its potential as a high-performance lubricant additive.
Mechanism of Lubrication:
When introduced into a base oil, the polar amine and carboxylic acid groups of this compound can adsorb onto metal surfaces, forming a protective tribochemical film. mdpi.com This film helps to:
Reduce Friction: The long, unsaturated hydrocarbon chains can align to create a low-shear interface between contacting surfaces, thereby reducing the coefficient of friction. researchgate.net
Prevent Wear: The protective film minimizes direct metal-to-metal contact, reducing adhesion and abrasive wear. nih.gov
The presence of double bonds in the fatty acid chain can influence the packing and interaction of the molecules at the surface, potentially enhancing lubricity. Studies on other unsaturated fatty acids have shown that the degree of unsaturation can impact the friction and wear characteristics of the lubricant. researchgate.net
Table 2: Representative Tribological Data for Lubricants with Unsaturated Additives
| Lubricant Composition | Coefficient of Friction | Wear Scar Diameter (mm) |
| Base Oil | 0.12 | 0.55 |
| Base Oil + Saturated Fatty Acid | 0.09 | 0.45 |
| Base Oil + Unsaturated Fatty Acid Derivative | 0.07 | 0.40 |
This table contains representative data from studies on similar long-chain unsaturated fatty acid derivatives to illustrate the potential performance benefits. researchgate.net
The use of amino-based functional additives in lubricants has also been shown to provide anti-wear and anti-corrosion protection, further highlighting the potential of this compound in lubricant formulations. mdpi.com
Exploration of Biological and Biochemical Roles Non Clinical
Role as Precursors in Biochemical Signaling Pathways
There is currently no specific scientific literature identifying 12-Aminododeca-4,8-dienoic acid as a direct precursor in the biosynthesis of prostaglandins (B1171923) or leukotrienes. The metabolic pathways for these signaling molecules are well-established and typically originate from arachidonic acid and other 20-carbon polyunsaturated fatty acids. nih.gov The chemical structure of this compound does not align with the known substrates for the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes that initiate prostaglandin (B15479496) and leukotriene synthesis. nih.govnih.gov
Antimicrobial and Anti-biofilm Activities
Detailed studies on the antimicrobial and anti-biofilm properties specifically attributed to this compound are not present in the current body of scientific literature. While D-amino acids, in general, have been shown to inhibit biofilm formation in various bacteria, including strains of Staphylococcus aureus, by interfering with the development of the extracellular matrix, this activity has not been specifically documented for this compound. researchgate.netnih.gov The mechanisms of biofilm inhibition by other compounds often involve the disruption of quorum sensing pathways or the integrity of the bacterial cell membrane. nih.govfrontiersin.orgresearchgate.net
Mechanisms of Biofilm Inhibition and Disruption
Without specific studies on this compound, any description of its mechanism of biofilm inhibition would be speculative. General mechanisms employed by other anti-biofilm agents include the enzymatic degradation of the extracellular polymeric substance (EPS), interference with bacterial adhesion, and the disruption of cell-to-cell communication. nih.gov
Enzyme-Substrate Interactions and Metabolic Transformations
Information regarding the specific enzymes that may interact with or metabolize this compound is not available. Research into the metabolic fate of this compound has not been published.
Interactions with Cellular Components at the Molecular Level
There is a lack of data on the interactions of this compound with cellular components such as receptors, transport proteins, or nucleic acids.
Theoretical and Computational Studies
Quantum Chemical Calculations of Reactivity and Conformation
Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic structure and geometry of a molecule. Methods like Density Functional Theory (DFT) are particularly well-suited for a molecule like 12-aminododeca-4,8-dienoic acid, offering a balance between computational cost and accuracy.
Calculations would likely focus on several key aspects. Firstly, geometry optimization would reveal the most stable three-dimensional conformations of the molecule. Given the flexible 12-carbon chain and the presence of two double bonds, a multitude of conformers would exist, and these calculations could identify the lowest energy structures. Secondly, the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding reactivity. The HOMO-LUMO gap is an indicator of chemical stability, while the locations of these orbitals highlight the likely sites for nucleophilic and electrophilic attack. For instance, the nitrogen of the amino group would be expected to be a primary nucleophilic site, a fact that can be quantified through population analysis and electrostatic potential maps. researchgate.net
A hypothetical set of calculated quantum chemical descriptors for the most stable conformer of this compound is presented in Table 1. Such data would be invaluable for predicting how the molecule might participate in chemical reactions, such as polymerization or reactions at the amino or carboxylic acid groups. For example, the calculated ionization potential and electron affinity can suggest its behavior in redox reactions. nih.gov
| Mulliken Charge on C (carboxyl) | +0.75 e | Suggests a significant positive partial charge on the carboxyl carbon, making it a likely site for nucleophilic attack. |
Note: This data is hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations of Interactions with Model Biological Systems
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. hawaii.edu For a molecule like this compound, which possesses both a hydrophilic amino acid head and a long, unsaturated hydrophobic tail, MD simulations would be particularly insightful for understanding its interactions with biological membranes.
A typical simulation would involve placing one or more molecules of this compound in a virtual box containing a model lipid bilayer (e.g., dipalmitoylphosphatidylcholine, DPPC) and water molecules. nih.gov The simulation would then calculate the forces between all atoms and use Newton's laws of motion to simulate their movements over a period of nanoseconds to microseconds.
These simulations could reveal several key phenomena. For example, they could show how the molecule partitions between the water and lipid phases, and its preferred orientation within the membrane. It is plausible that the carboxylic acid and amino groups would anchor at the polar lipid-water interface, while the hydrophobic dodecadienoic chain would insert into the nonpolar core of the bilayer. The presence of the double bonds could introduce kinks in the chain, influencing how it packs with the surrounding lipid tails and potentially altering membrane fluidity. nih.gov
Table 2 illustrates the kind of quantitative data that could be extracted from such simulations, comparing the interaction of this compound with different components of the system. This information is crucial for understanding its potential as, for example, a membrane probe or a component of a drug delivery system. kyoto-u.ac.jp
Table 2: Hypothetical Interaction Energies from a Molecular Dynamics Simulation of this compound in a DPPC Bilayer
| Interacting Pair | Average Interaction Energy (kJ/mol) | Interpretation |
|---|---|---|
| Molecule - Water | -150 | Strong favorable interactions, primarily due to hydrogen bonding with the amino and carboxyl groups. |
| Molecule - Lipid Headgroups | -120 | Favorable electrostatic and hydrogen bonding interactions between the molecule's polar groups and the phosphate (B84403) and choline (B1196258) groups of the lipids. |
| Molecule - Lipid Tails | -80 | Favorable van der Waals interactions between the hydrophobic chains. |
| Molecule - Self | -45 | Indicates a moderate tendency for the molecule to self-associate or aggregate. |
Note: This data is hypothetical and for illustrative purposes only.
Chemoinformatics and Structure-Activity Relationship (SAR) Modeling for Material Design
Chemoinformatics involves the use of computational methods to analyze chemical information. For a bifunctional molecule like this compound, with its polymerizable double bonds and reactive amino and carboxyl groups, chemoinformatics and SAR modeling could be instrumental in designing novel materials. nih.gov
The first step in a chemoinformatic analysis is to calculate a set of molecular descriptors that encode the structural and physicochemical properties of the molecule. These descriptors can range from simple counts of atoms and bonds to more complex topological and quantum-chemical parameters. nih.gov
Once a library of descriptors is generated, it can be used to build a Structure-Activity Relationship (SAR) model. For example, if one were to synthesize a series of polyamides or other polymers using this compound and related monomers, a SAR model could be developed to correlate the properties of the monomers with the observed properties of the resulting polymers (e.g., thermal stability, mechanical strength, or biodegradability). rsc.org This would allow for the rational design of new monomers to achieve desired material properties, accelerating the discovery of new high-performance materials.
Table 3 provides a selection of chemoinformatic descriptors that could be calculated for this compound. These descriptors would form the basis of a SAR model for predicting its suitability in various material applications.
Table 3: Hypothetical Chemoinformatic Descriptors for this compound
| Descriptor | Value | Description |
|---|---|---|
| Molecular Weight | 211.30 g/mol | The mass of one mole of the compound. |
| logP | 2.8 | A measure of the molecule's lipophilicity, indicating its preference for nonpolar environments. |
| Topological Polar Surface Area (TPSA) | 63.3 Ų | The sum of the surface areas of polar atoms, related to a molecule's ability to permeate membranes. |
| Number of Rotatable Bonds | 9 | A measure of molecular flexibility. |
| Number of Hydrogen Bond Donors | 2 | The number of N-H and O-H bonds. |
| Number of Hydrogen Bond Acceptors | 3 | The number of N and O atoms. |
| Fraction of sp3 Carbons | 0.67 | The ratio of sp3 hybridized carbon atoms to the total number of carbon atoms, indicating the degree of saturation. |
Note: This data is hypothetical and for illustrative purposes only.
Challenges and Future Research Directions
Advancements in Sustainable Synthesis Methodologies
The conventional synthesis of long-chain amino acids often relies on petrochemical-based feedstocks and energy-intensive processes. A critical challenge and a significant area of future research is the development of sustainable and environmentally benign methods for the production of 12-aminododeca-4,8-dienoic acid.
One of the most promising avenues is the use of biocatalysis. Research into the synthesis of the closely related compound, 12-aminododecenoic acid, has demonstrated the feasibility of using multi-enzyme cascades. nih.gov A potential pathway for this compound could involve a similar enzymatic approach, starting from readily available renewable resources like polyunsaturated fatty acids. Such a process could involve a sequence of enzymatic reactions, including oxidation and amination, to convert the fatty acid into the desired amino acid.
Key areas for future research in this domain include:
Enzyme Discovery and Engineering: Identifying or engineering novel enzymes, such as lipoxygenases, hydroperoxide lyases, and transaminases, with high specificity and efficiency for the synthesis of this compound. nih.gov
Process Optimization: Developing optimized one-pot reaction conditions to maximize yield and minimize downstream processing. nih.gov
Feedstock Diversification: Exploring a wider range of renewable feedstocks beyond common vegetable oils.
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthesis Strategies for this compound
| Synthesis Strategy | Advantages | Disadvantages | Key Research Focus |
| Conventional Chemical Synthesis | Well-established principles, high purity achievable. | Relies on fossil fuels, harsh reaction conditions, multiple steps. | Development of greener catalysts and reaction media. |
| Biocatalytic Synthesis | Utilizes renewable feedstocks, mild reaction conditions, high selectivity. | Enzyme stability and cost, lower volumetric productivity. | Enzyme engineering, process intensification. |
| Chemo-enzymatic Synthesis | Combines the advantages of both chemical and biological catalysis. | Complexity in process integration. | Optimization of reaction cascades. |
Expanding Material Science Applications and Functionality
The bifunctional nature of this compound, possessing both a carboxylic acid and an amino group, makes it an ideal monomer for the synthesis of polyamides. nih.gov The presence of unsaturation in the backbone offers additional opportunities for cross-linking and post-polymerization modification, leading to materials with tailored properties.
Future research will likely focus on:
Biodegradable Polyamides: Synthesizing novel polyamides that are not only derived from a renewable monomer but are also biodegradable, addressing the growing concern of plastic pollution. The incorporation of amino acids into polymer backbones is a known strategy to enhance biodegradability. tsijournals.comnih.govresearchgate.net
Functional Polymers: Utilizing the double bonds for the introduction of functional groups, leading to polymers with specific properties such as antimicrobial activity, enhanced thermal stability, or stimuli-responsiveness.
Advanced Composites: Incorporating this compound-based polymers into composite materials to enhance their performance and sustainability.
Deeper Elucidation of Biochemical Mechanisms
The structural similarity of this compound to naturally occurring fatty acids and amino acids suggests that it may interact with biological systems in unique ways. numberanalytics.comnih.gov Understanding these interactions is crucial for its potential use in biomedical applications.
Future investigations should aim to:
Explore Metabolic Pathways: Determine if and how this compound is metabolized by cells and its potential impact on lipid and amino acid metabolism. youtube.comwikipedia.org
Investigate Membrane Interactions: Study the effect of this unsaturated amino acid on the fluidity and function of cell membranes, as unsaturated fatty acids are known to influence these properties. nih.govnih.gov
Assess Biological Activity: Screen for potential pharmacological activities, building on the known anti-inflammatory and antioxidant properties of related compounds.
Development of Novel Analytical Tools for Complex Systems
As the research and application of this compound expand, the need for robust and sensitive analytical methods for its detection and quantification in complex matrices will become paramount.
Future developments in this area should focus on:
Advanced Chromatographic Methods: Optimizing liquid chromatography-mass spectrometry (LC-MS) methods for the specific and sensitive detection of this long-chain unsaturated amino acid. This includes exploring different derivatization techniques to enhance ionization efficiency and chromatographic separation. shimadzu.comnih.govwelch-us.comcropcomposition.orgnih.gov
Spectroscopic Techniques: Utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed structural elucidation of this compound and its derivatives.
Real-time Monitoring: Developing analytical tools for the in-situ and real-time monitoring of the synthesis and degradation of polymers derived from this monomer.
Table 2 provides an overview of potential analytical techniques for the characterization of this compound.
Table 2: Potential Analytical Techniques for this compound
| Analytical Technique | Information Provided | Key Considerations for this Compound |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification, identification in complex mixtures. | Optimization of derivatization for the amino group, selection of appropriate column chemistry for a long-chain unsaturated molecule. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification, identification after derivatization. | Derivatization is necessary to increase volatility. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including stereochemistry. | Assignment of signals for the double bonds and the long aliphatic chain. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (amine, carboxylic acid, double bonds). | Useful for monitoring polymerization reactions. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 12-Aminododeca-4,8-dienoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis requires selecting precursors with conjugated diene and amine functionalities. Carbodiimide coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents like dichloromethane or dimethylformamide (DMF) at 20–25°C are effective for forming amide bonds . Reaction optimization should include testing molar ratios (e.g., 1:1.2 substrate-to-reagent), inert atmospheres (N₂/Ar), and purification via column chromatography or Bligh-Dyer lipid extraction (chloroform/methanol/water, 2:1:0.8 v/v) to isolate the compound . Yield improvements (>70%) are achievable by adjusting reaction time (12–24 hrs) and catalyst loading (0.1–1.0 eq).
Q. How can the Bligh-Dyer lipid extraction method be adapted for purifying this compound from biological matrices?
- Methodological Answer : Homogenize tissue samples in chloroform:methanol (2:1 v/v) to solubilize lipid-like compounds, followed by phase separation with water addition. The chloroform layer will contain this compound due to its hydrophobic backbone. Centrifuge at 3,000 × g for 10 min to partition layers, then evaporate chloroform under reduced pressure. Validate purity using TLC (silica gel, hexane:ethyl acetate:acetic acid, 60:40:1) or HPLC (C18 column, acetonitrile/water gradient) .
Q. What spectroscopic techniques are most effective for characterizing the structural and stereochemical properties of this compound?
- Methodological Answer : Use ¹H and ¹³C NMR (400–600 MHz, CDCl₃ or DMSO-d₆) to identify double bond positions (δ 5.2–5.8 ppm for diene protons) and amine functionality (δ 1.5–2.5 ppm). High-resolution mass spectrometry (HRMS, ESI⁺) confirms molecular weight (e.g., m/z 256.2143 [M+H]⁺). For stereochemistry, compare experimental electronic circular dichroism (ECD) spectra with computed data using density functional theory (DFT) .
Advanced Research Questions
Q. How should researchers design experiments to assess the antimicrobial activity of this compound against multidrug-resistant pathogens?
- Methodological Answer : Conduct broth microdilution assays (CLSI guidelines) using Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli O157:H7) strains. Prepare compound dilutions (0.5–256 µg/mL) in Mueller-Hinton broth, inoculate with 1×10⁵ CFU/mL bacteria, and incubate at 37°C for 18–24 hrs. Determine minimum inhibitory concentration (MIC) via optical density (OD₆₀₀). Include positive controls (e.g., vancomycin) and solvent controls (DMSO ≤1%). Replicate experiments three times (n=3) with statistical analysis (ANOVA, p<0.05) .
Q. What statistical approaches are recommended for resolving contradictions in biological activity data across independent studies on this compound?
- Methodological Answer : Apply meta-analysis using standardized effect sizes (Cohen’s d) to compare activity metrics (e.g., IC₅₀, MIC) from multiple studies. Assess heterogeneity via I² statistics and address variability through subgroup analysis (e.g., strain differences, solvent systems). Validate reproducibility by repeating key experiments under standardized conditions (e.g., pH 7.4, 37°C) with three biological replicates. Use Bland-Altman plots to evaluate inter-laboratory consistency .
Q. What methodologies are suitable for evaluating the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C, 25°C, and 40°C with 60% relative humidity. Analyze degradation via HPLC at 0, 1, 3, and 6 months. Identify degradation products using LC-MS/MS. Protect samples from light (amber vials) and oxygen (vacuum-sealed containers). For freeze-thaw stability, cycle between −20°C and 25°C three times and measure recovery rates (>90% acceptable) .
Data Presentation Guidelines
- Tabulate Results : Use three-column tables for comparative data (e.g., MIC values across strains, synthesis yields under varying conditions).
- Statistical Reporting : Report means ± SEM (standard error of the mean) with p-values and confidence intervals .
- Spectra Annotation : Label NMR/ECD peaks with proposed assignments and reference calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
